

# Fisetinidol: A Technical Overview of its Chemical Properties and Biological Significance

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## Compound of Interest

Compound Name: *Fisetinidol*

Cat. No.: *B1208203*

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This technical guide provides an in-depth overview of **Fisetinidol**, a flavanol of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, including its CAS number and IUPAC nomenclature, and summarizes available data on its biological activities. While research specifically on **Fisetinidol** is limited, this guide also draws comparisons with the closely related and more extensively studied flavonoid, fisetin, to highlight potential areas for future investigation.

## Core Chemical Identifiers

**Fisetinidol** is a flavanol, a type of flavonoid.<sup>[1]</sup> Its unique chemical structure gives rise to its biological properties.

Identifier	Value	Source
CAS Number	490-49-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Systematic IUPAC Name	(2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,7-diol	<a href="#">[1]</a>
Common IUPAC Name	(2R,3S)-Flavan-3,3',4',7-tetrol	<a href="#">[1]</a>
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	274.27 g/mol	<a href="#">[2]</a>

## Physicochemical Properties

A summary of the key physicochemical properties of **Fisetinidol** is provided below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Melting Point	205-206 °C	<a href="#">[3]</a>
Boiling Point (Predicted)	568.2 ± 50.0 °C	<a href="#">[3]</a>
Density (Predicted)	1.492 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
pKa (Predicted)	9.56 ± 0.10	<a href="#">[3]</a>

## Biological Activity and Potential Signaling Pathways

Direct research on the signaling pathways of **Fisetinidol** is not extensively available in current literature. However, its role as an alpha-glucosidase inhibitor has been reported.[\[2\]](#) Much of the understanding of the potential mechanisms of action for flavanols like **Fisetinidol** is derived from studies on the structurally similar flavonoid, fisetin.

Fisetin has been shown to modulate several key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation. These pathways are of significant

interest in cancer research and other disease areas. The primary signaling pathways associated with fisetin, and by extension, potentially relevant to **Fisetinidol**, include:

- **PI3K/Akt/mTOR Pathway:** Fisetin has been observed to inhibit this pathway, which is central to cell growth, survival, and proliferation.[4]
- **NF-κB Pathway:** Fisetin can suppress the activation of NF-κB, a key regulator of inflammatory responses.[5]
- **ERK1/2 Pathway:** Fisetin has been shown to regulate the ERK1/2 signaling cascade, which is involved in cell proliferation and differentiation.[5]
- **Nrf2-ARE Pathway:** Fisetin can activate the Nrf2-antioxidant response element pathway, a critical mechanism for cellular protection against oxidative stress.[6]

It is important to emphasize that while these pathways are well-documented for fisetin, further research is required to confirm their direct modulation by **Fisetinidol**.

## Experimental Protocols

Detailed, validated experimental protocols specifically for **Fisetinidol** are not widely published. However, based on standard methodologies for the study of flavonoids, the following general protocols can be adapted.

### General Protocol for Extraction and Purification of Fisetinidol from Plant Material

This protocol outlines a general procedure for the extraction and purification of **Fisetinidol** from a plant source. The specific solvents and chromatography conditions may require optimization depending on the plant matrix.

- **Extraction:**
  - Air-dry and grind the plant material to a fine powder.
  - Perform solvent extraction using a suitable solvent such as ethanol or methanol. This can be done through maceration, Soxhlet extraction, or ultrasound-assisted extraction.

- Concentrate the resulting extract under reduced pressure using a rotary evaporator.
- Solvent Fractionation:
  - Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. **Fisetinidol** is expected to be in the more polar fractions.
- Chromatographic Purification:
  - Subject the **Fisetinidol**-rich fraction to column chromatography. Common stationary phases include silica gel or Sephadex LH-20.
  - Elute with a gradient of solvents (e.g., a mixture of chloroform and methanol, or ethyl acetate and hexane) to separate **Fisetinidol** from other compounds.
  - Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing the purified compound.
- Structure Elucidation:
  - Confirm the identity and purity of the isolated **Fisetinidol** using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## General Bioassay Protocol for Assessing Alpha-Glucosidase Inhibition

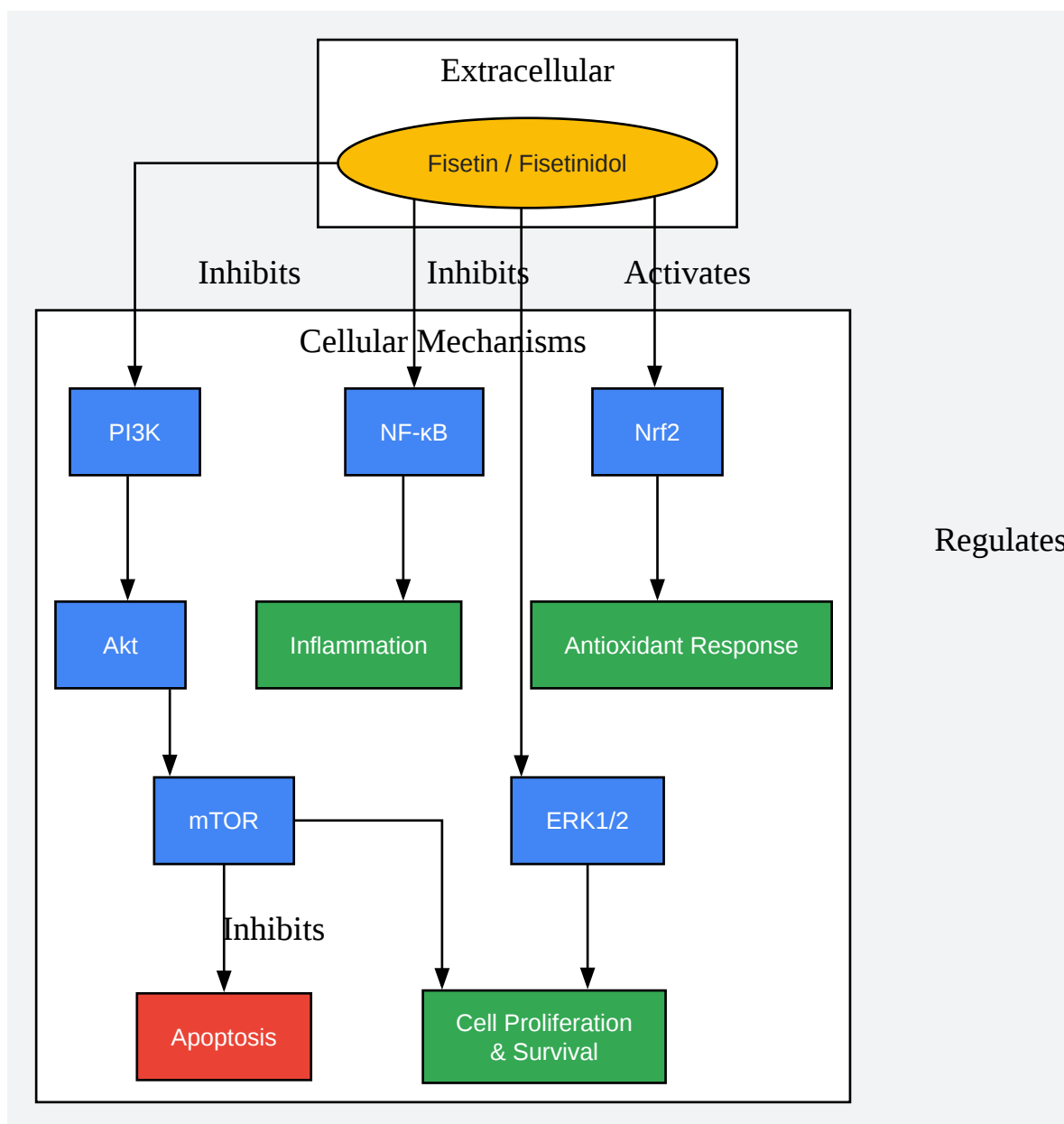
This protocol provides a framework for evaluating the inhibitory activity of **Fisetinidol** against alpha-glucosidase, a key enzyme in carbohydrate metabolism.

- Preparation of Reagents:
  - Prepare a solution of alpha-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
  - Prepare a solution of the substrate, p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG), in the same buffer.

- Prepare various concentrations of **Fisetinidol** and a positive control (e.g., acarbose).
- Enzyme Inhibition Assay:
  - In a 96-well microplate, add the enzyme solution to wells containing different concentrations of **Fisetinidol** or the positive control.
  - Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
  - Initiate the reaction by adding the pNPG substrate to all wells.
  - Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
  - Stop the reaction by adding a solution of sodium carbonate.
- Data Analysis:
  - Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
  - Calculate the percentage of enzyme inhibition for each concentration of **Fisetinidol**.
  - Determine the  $IC_{50}$  value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

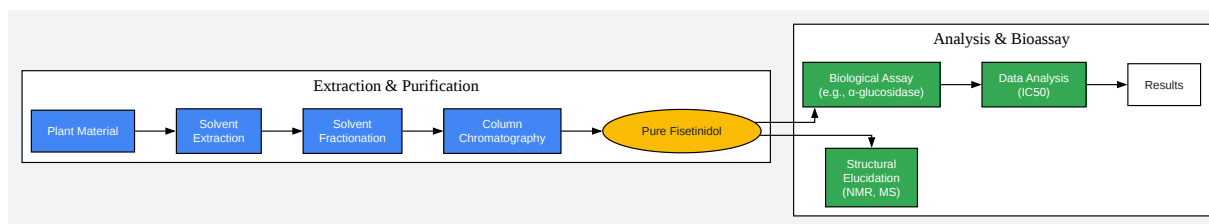
## Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of **Fisetinidol**'s potential biological interactions and the experimental processes involved in its study, the following diagrams are provided.



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Caption: Potential signaling pathways modulated by fisetin, which may be relevant for **fisetinidol**.



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Caption: General experimental workflow for the study of **fisetinidol**.

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[<https://www.benchchem.com/product/b1208203#fisetinidol-cas-number-and-iupac-nomenclature>]

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